5-Bromo-2-vinylpyrimidine
Overview
Description
5-Bromo-2-vinylpyrimidine is a heterocyclic organic compound that features a bromine atom at the 5-position and a vinyl group at the 2-position of a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-vinylpyrimidine typically involves the reaction of 2-bromomalonaldehyde with amidine compounds. This reaction is carried out in a single step, making it efficient and cost-effective . The reaction conditions are generally mild, and the process can be scaled up for industrial production.
Industrial Production Methods: For large-scale production, the method involving 2-bromomalonaldehyde and amidine compounds is preferred due to its simplicity and safety. This method reduces the synthesis cost and is suitable for pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-vinylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.
Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where the vinyl group can participate in forming new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Arylboronic Acids and Alkynylzincs: Common reagents in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions are often substituted pyrimidine derivatives, which can be further utilized in various applications .
Scientific Research Applications
5-Bromo-2-vinylpyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-vinylpyrimidine involves its interaction with specific molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to bind to various biological targets. This binding can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine with similar reactivity in cross-coupling reactions.
5-Bromo-2-methylpyrimidine: Differing by the presence of a methyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness: 5-Bromo-2-vinylpyrimidine is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and exploring new chemical reactions.
Properties
IUPAC Name |
5-bromo-2-ethenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGICTBSBIWVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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